Stereochemical Identity: Defined (2S,3R) Configuration vs. (2S,3S) Diastereomer in ALDC Active Site
When co‑crystallised with Brevibacillus brevis acetolactate decarboxylase (ALDC), the free acid form of the target compound ((2S,3R)‑2,3‑dihydroxy‑2‑methylbutanoic acid) binds as a competitive inhibitor with a distinct pose relative to the (2S,3S) diastereomer. In the (2S,3S)‑bound structure (PDB 4BT4, 1.60 Å resolution), key active‑site contacts differ, and the ligand conformation is altered compared with the (2S,3R)‑bound structure (PDB 4BT5, 1.10 Å resolution) [1][2]. Both diastereomers act as competitive inhibitors, but the (2S,3R) isomer mimics the natural (S)‑acetolactate substrate more closely in terms of stereoelectronics, which is relevant for inhibitor design and mechanistic probes. Quantitative Ki values are reported in the thesis; the (2S,3R) isomer shows a dissociation constant in the low‑micromolar range, whereas the (2S,3S) isomer exhibits a different Ki, confirming differential recognition by the enzyme [3].
| Evidence Dimension | Binding mode and inhibition constant (Ki) for ALDC |
|---|---|
| Target Compound Data | (2S,3R)-2,3-dihydroxy-2-methylbutanoic acid: Ki reported in low‑micromolar range; co‑crystal structure PDB 4BT5 resolved to 1.10 Å |
| Comparator Or Baseline | (2S,3S)-2,3-dihydroxy-2-methylbutanoic acid: different Ki; co‑crystal structure PDB 4BT4 resolved to 1.60 Å |
| Quantified Difference | Distinct Ki values and non‑identical active‑site interactions; structural overlay shows altered hydrogen‑bonding network and ligand conformation |
| Conditions | Brevibacillus brevis ALDC; competitive inhibition assay (circular dichroism‑based) at pH 6.0; X‑ray diffraction data collected at Diamond Light Source |
Why This Matters
A researcher designing transition‑state analogue inhibitors of ALDC must use the correct (2S,3R) stereochemistry to reproduce published structural and kinetic data; the (2S,3S) diastereomer is not a valid substitute.
- [1] Marlow, V.A.; Rea, D.; Najmudin, S.; Wills, M.; Fülöp, V. Structure and Mechanism of Acetolactate Decarboxylase. ACS Chem. Biol. 2013, 8, 2339–2344. DOI: 10.1021/cb400429h. View Source
- [2] RCSB PDB. 4BT4: Acetolactate decarboxylase with bound (2S,3S)-2,3-dihydroxy-2-methylbutanoic acid; 4BT5: with bound (2S,3R) isomer. Deposited 2013. https://www.rcsb.org/ View Source
- [3] Marlow, V.A. Mechanistic Studies of Acetolactate Decarboxylase. PhD Thesis, University of Warwick, 2013; Chapter 5, Table 5.2 (Ki values). http://wrap.warwick.ac.uk/58624/ View Source
